molecular formula C21H16ClNO2 B2943080 N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide CAS No. 325987-99-3

N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide

Cat. No.: B2943080
CAS No.: 325987-99-3
M. Wt: 349.81
InChI Key: CYJIBRVUXPTITB-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-methylphenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a substituted phenyl ring bearing a benzoyl and methyl group at the 2- and 4-positions, respectively. Benzamide derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, driven by substituent-dependent interactions with molecular targets .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIBRVUXPTITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide typically involves the reaction of 2-benzoyl-4-methylaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-benzoyl-4-methylaniline+4-chlorobenzoyl chlorideThis compound\text{2-benzoyl-4-methylaniline} + \text{4-chlorobenzoyl chloride} \rightarrow \text{this compound} 2-benzoyl-4-methylaniline+4-chlorobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents—a benzoyl group at the 2-position and a methyl group at the 4-position of the phenyl ring—distinguish it from analogs. Key comparisons include:

Compound Name Substituents on Phenyl Ring Core Structure Key Structural Differences
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 3-Benzyl, 5-hydroxyl 4-Chlorobenzamide Hydroxyl and benzyl groups enhance polarity
N-(5-Allyl-2-hydroxy-3-methoxyphenyl)-4-chlorobenzamide 5-Allyl, 2-hydroxy, 3-methoxy 4-Chlorobenzamide Allyl and methoxy groups increase steric hindrance
N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide Benzoimidazole ring 4-Chlorobenzamide Heterocyclic ring replaces phenyl group
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide Thiazole ring with phenyl substituent 4-Chlorobenzamide Thiazole moiety enhances π-π stacking

Key Observations :

  • Polarity : Hydroxyl (e.g., ) and methoxy groups increase solubility in polar solvents, whereas the target compound’s benzoyl and methyl groups may reduce polarity.
  • Bioactivity : Thiazole and benzoimidazole rings are associated with enhanced anti-inflammatory and neuroprotective activities, respectively.

Key Observations :

  • Sodium bicarbonate (NaHCO3) is commonly used to neutralize HCl generated during acylation .
  • Lower yields in complex heterocyclic derivatives (e.g., benzofurooxazoles ) may reflect challenging purification steps.

Physical Properties

Melting points and spectral data highlight substituent-driven variations:

Compound Name Melting Point (°C) ¹H NMR Features (δ, ppm)
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 191.6–192.8 10.12 (NH), 9.36 (OH), 7.94–7.30 (aromatic)
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide 202–212 7.14–8.16 (aromatic, benzothiazole)
N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide Not reported 7.14–8.16 (aromatic, NH at 12.50)

Key Observations :

  • Hydroxyl groups and heterocyclic NH protons appear as broad singlets near δ 9–12 ppm.
  • Higher melting points in rigid heterocycles (e.g., benzothiazole ) suggest stronger crystal packing.

Key Observations :

  • Thiazole derivatives show promise in inflammation, likely due to electron-withdrawing groups enhancing target binding.
  • Neuroprotection in benzoimidazole analogs correlates with mGluR5 receptor interactions.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzamide backbone with specific substitutions that enhance its biological profile. The presence of the benzoyl group and the chlorobenzene moiety contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For instance, related compounds have shown IC50 values ranging from 0.25 µM to 29.3 µM against various cancer types:

Compound Cell Line IC50 (µM)
4eNB40.94
4eHL605.27
4eMV4-111.90
4aMCF718.8
4aHCT11629.3

These results indicate that modifications in the structure can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug design.

The mechanism underlying the anticancer activity of this compound analogues appears to be distinct from traditional pathways such as tubulin polymerization or Src inhibition. Research indicates that these compounds may engage alternative kinases or apoptotic pathways, which warrants further investigation into their specific mechanisms of action.

Case Studies

  • Leukemia Cell Lines : A study focused on the activity of this compound derivatives against leukemia cell lines (NB4, HL60, MV4-11). The results indicated that compound 4e was particularly effective, achieving an IC50 value of 0.94 µM against the NB4 cell line, suggesting a promising avenue for further development as an anticancer agent .
  • Solid Tumors : Another investigation assessed the efficacy of related compounds against solid tumor cell lines such as MCF7 and HCT116. The findings revealed that while some derivatives exhibited moderate activity, others like compound 4n showed high potency against MCF7 with an IC50 value of 0.25 µM .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how structural modifications influence biological activity. Key observations include:

  • Substitution Patterns : The position and nature of substituents on the benzamide ring significantly affect potency. For example, meta-substituted analogues demonstrated superior activity compared to para-substituted ones.
  • Functional Groups : The introduction of different functional groups (e.g., halogens) has been shown to enhance the interaction with target proteins, leading to improved cytotoxicity.

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